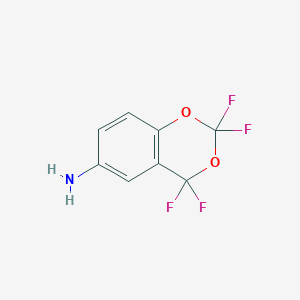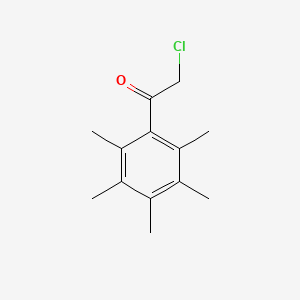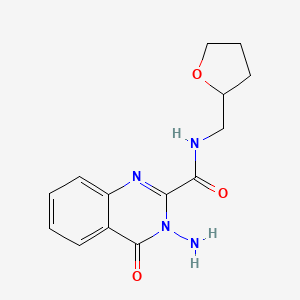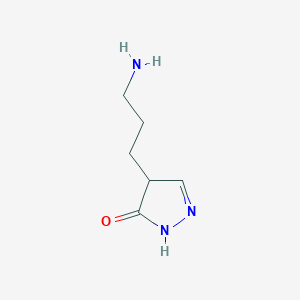
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to achieve the desired product. In the case of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol, although not directly synthesized in the provided papers, similar brominated compounds and methodologies can provide insights into potential synthetic routes. For instance, the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one involved palladium-catalyzed CO insertion and C-H bond activation starting from a 2-(2-bromophenyl)imidazo[1,2-a]pyridine precursor . Similarly, bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates were synthesized from a-bromopropiophenones, which suggests that brominated aromatic compounds can be functionalized with nitrogen-containing heterocycles like pyrrolidine .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol would be expected to contain a bromophenyl group linked via an ether bond (phenoxy) to a pyrrolidinyl-propanol moiety. The presence of bromine suggests potential reactivity in further substitution reactions, while the pyrrolidinyl group could confer certain steric and electronic properties to the molecule. The molecular structures of related compounds, such as the indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones, demonstrate the complexity and diversity of brominated aromatic compounds .
Chemical Reactions Analysis
Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including palladium-catalyzed cascade reactions, as demonstrated in the synthesis of hybrid structures combining indenone and imidazo[1,2-a]pyridine . The presence of a bromine atom on the aromatic ring can facilitate nucleophilic substitution reactions, which could be exploited in the synthesis or further functionalization of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol would be influenced by its functional groups. The bromophenyl group would likely increase the molecular weight and contribute to the lipophilicity of the compound. The pyrrolidinyl group could introduce basicity and affect the compound's solubility in organic solvents. The hydroxyl group in the propanol part would be expected to increase the compound's polarity and potentially its hydrogen bonding capacity. While the papers provided do not directly discuss the properties of this specific compound, they do provide insights into the characterization of similar brominated and heterocyclic compounds using techniques such as NMR, MS, UV-Vis, and IR spectroscopy .
科学的研究の応用
-
Scientific Field: Organic Chemistry
- Application : The compound is used in the synthesis of a chalcone derivative .
- Method of Application : The first step was the formation of a chalcone derivative using Claisen–Schmidt condensation, which was followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .
- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .
-
Scientific Field: Fungicide Research
- Application : A similar compound, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, exhibited broad-spectrum antifungal activities .
- Method of Application : The compound was synthesized and its antifungal activities were evaluated against eight phytopathogens .
- Results : The compound exhibited EC50 values of 1.59, 0.46, 0.27 and 11.39 mg/L against S. sclerotiorum, P. infestans, R. solani and B. cinerea, respectively .
-
Scientific Field: Neurological Disorder Research
- Application : A similar compound is used in the development of PET probes for imaging brain norepinephrine transporter (NET), which is an important target for the diagnosis of several psychiatric and neuronal disorders .
- Method of Application : The compound was synthesized and used in the development of PET probes .
- Results : The results of this research are not specified in the source .
- Scientific Field: Medicinal Chemistry
- Application : A similar compound, 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1 H,3 H)-dione, was synthesized for potential use in medicinal chemistry .
- Method of Application : The compound was synthesized through a Hantzsch cyclocondensation-type reaction constructed from a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) as a catalyst .
- Results : The reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .
- Scientific Field: Organic Chemistry
- Application : A similar compound, 5- [3- (4-Bromophenyl)-1- (2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6 (1 H ,3 H ,5 H )-tri-one, was synthesized for potential use in organic chemistry .
- Method of Application : The compound was synthesized through a Hantzsch cyclocondensation-type reaction constructed from a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .
- Results : Based on the spectroscopic evidence, the reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .
Safety And Hazards
The safety and hazards of “1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol” are not directly available. However, related compounds such as “1-(2-Bromophenoxy)acetone” and “2-(2’-BROMOPHENOXY)PROPANE” have safety data sheets available111213.
将来の方向性
There is no specific information available on the future directions of “1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol”. However, the compound could potentially be of interest in various fields of research, given the broad utility of bromophenols and pyrrolidines in synthetic chemistry314.
特性
IUPAC Name |
1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-5-1-2-6-13(12)17-10-11(16)9-15-7-3-4-8-15/h1-2,5-6,11,16H,3-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOKDVHZIOSSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387790 |
Source


|
| Record name | 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
CAS RN |
3680-41-9 |
Source


|
| Record name | 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

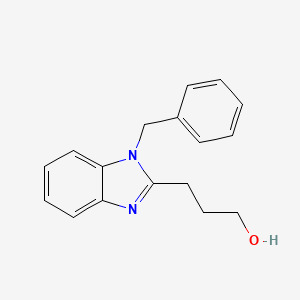
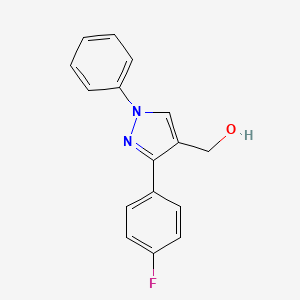
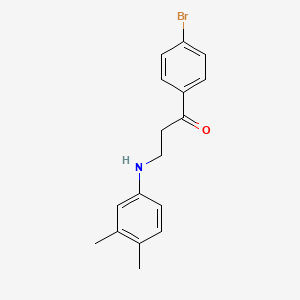
![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)
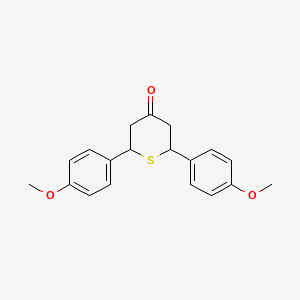

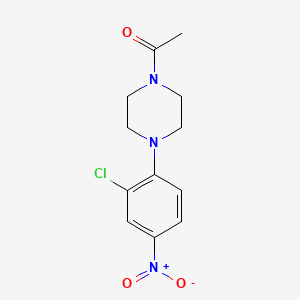
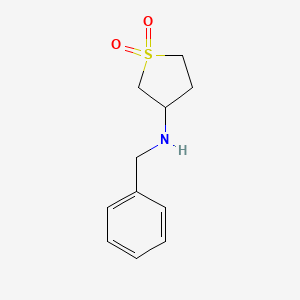
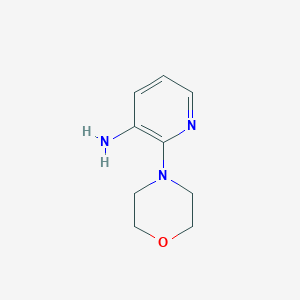
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)
